Cas no 2092278-65-2 (2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic compound with notable chemical properties. It exhibits high purity and structural stability, making it suitable for various research applications in organic synthesis. This compound demonstrates excellent compatibility with common organic solvents and is known for its specific reactivity profile, facilitating targeted chemical transformations.
2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one structure
2092278-65-2 structure
Product Name:2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
CAS No:2092278-65-2
MF:C10H11BrN4O
MW:283.124540567398
CID:5057571
Update Time:2025-11-01

2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
    • 2-(2-bromoethyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one
    • 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
    • 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C10H11BrN4O/c1-8-6-12-15(7-8)9-2-3-10(16)14(13-9)5-4-11/h2-3,6-7H,4-5H2,1H3
    • InChI Key: NNRCIIYQAYWUEL-UHFFFAOYSA-N
    • SMILES: BrCCN1C(C=CC(=N1)N1C=C(C)C=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 342
  • XLogP3: 1
  • Topological Polar Surface Area: 50.5

2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B166731-100mg
2-(2-bromoethyl)-6-(4-methyl-1h-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2
100mg
$ 95.00 2022-06-07
TRC
B166731-500mg
2-(2-bromoethyl)-6-(4-methyl-1h-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2
500mg
$ 320.00 2022-06-07
TRC
B166731-1g
2-(2-bromoethyl)-6-(4-methyl-1h-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2
1g
$ 475.00 2022-06-07
Life Chemicals
F1967-8705-0.25g
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-8705-0.5g
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-8705-1g
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-8705-2.5g
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-8705-5g
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-8705-10g
2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
2092278-65-2 95%+
10g
$1407.0 2023-09-06

Additional information on 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Introduction to 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2092278-65-2) and Its Emerging Applications in Chemical Biology

The compound 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, identified by the CAS number 2092278-65-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a unique structural framework comprising a dihydropyridazine core substituted with a bromoethyl group and a 4-methylpyrazole moiety. The strategic placement of these functional groups imparts distinct chemical properties that make it a valuable scaffold for developing novel bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of polyheterocyclic systems in drug discovery. The structural motif of 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one aligns well with this trend, as it combines elements known to enhance binding affinity and metabolic stability. The bromoethyl substituent, in particular, serves as a versatile handle for further chemical modifications, enabling the synthesis of libraries of derivatives with tailored pharmacological profiles.

In the context of contemporary research, this compound has garnered attention for its potential applications in modulating enzyme activity and interacting with biological targets. The pyrazole ring, a well-documented pharmacophore, is frequently incorporated into drug candidates due to its ability to engage with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The presence of the 4-methyl substituent further fine-tunes the electronic properties of the molecule, influencing its reactivity and binding characteristics.

One particularly intriguing aspect of 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is its potential role in addressing unmet medical needs. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in diseases such as cancer and inflammation. By leveraging computational modeling and high-throughput screening techniques, researchers are exploring its interactions with target proteins to identify lead compounds for further development.

The dihydropyridazine core itself is not a novel structural feature; however, its combination with the bromoethyl and pyrazole groups introduces novel chemical space. This structural diversity is crucial for overcoming resistance mechanisms associated with existing therapeutics. Moreover, the compound's solubility profile and pharmacokinetic properties are being optimized through structure-based design approaches to enhance its bioavailability and therapeutic efficacy.

From a synthetic chemistry perspective, 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one exemplifies the elegance of multi-step organic synthesis. The synthesis involves key transformations such as cyclization reactions to form the dihydropyridazine ring system, followed by functional group interconversions to introduce the bromoethyl and pyrazole moieties. These synthetic strategies not only highlight the compound's accessibility but also demonstrate the versatility of modern synthetic methodologies in constructing complex heterocycles.

The compound's relevance extends beyond academic research; it has caught the interest of pharmaceutical companies exploring novel drug candidates. Its unique structural features make it an attractive starting point for generating intellectual property portfolios focused on addressing critical therapeutic areas. As drug discovery continues to evolve towards more targeted and personalized therapies, molecules like 2-(2-Bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one are poised to play a pivotal role in shaping future treatments.

In conclusion, CAS No. 2092278-65-2 represents a promising candidate for further exploration in chemical biology and pharmaceutical development. Its distinctive structural composition and functional attributes position it as a valuable tool for researchers seeking to develop innovative therapeutics. As our understanding of biological systems continues to deepen, compounds such as this one will undoubtedly contribute to advancements that improve human health outcomes.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm